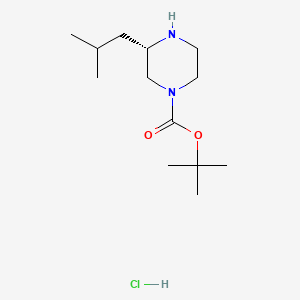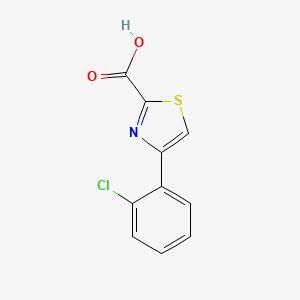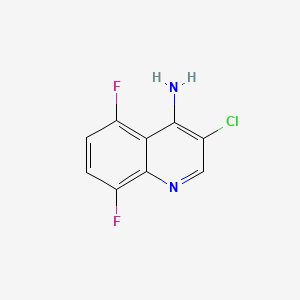
(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride: is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . It is commonly used in experimental and research settings due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of (1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-enylamine.
Aminomethylation: The cyclohex-3-enylamine undergoes aminomethylation to introduce the aminomethyl group.
Trans Configuration: The reaction conditions are controlled to ensure the trans configuration of the product.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Analyse Chemischer Reaktionen
(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Wissenschaftliche Forschungsanwendungen
(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride can be compared with other similar compounds, such as:
cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride: The cis isomer has different spatial arrangement and potentially different biological activity.
6-Aminomethyl-cyclohex-3-enylamine: The non-salt form of the compound, which may have different solubility and stability properties.
Cyclohex-3-enylamine derivatives: Other derivatives with different substituents on the cyclohexene ring, leading to varied chemical and biological properties.
Eigenschaften
CAS-Nummer |
1212137-93-3 |
|---|---|
Molekularformel |
C7H16Cl2N2 |
Molekulargewicht |
199.119 |
IUPAC-Name |
(1R,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-2,6-7H,3-5,8-9H2;2*1H/t6-,7+;;/m0../s1 |
InChI-Schlüssel |
HGZDPVIIRMZSOT-AUCRBCQYSA-N |
SMILES |
C1C=CCC(C1CN)N.Cl.Cl |
Synonyme |
trans-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclohexyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B572997.png)



![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)


![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)


